Cas no 4202-67-9 (2-[(2-hydroxyethylamino)methyl]phenol)

2-[(2-hydroxyethylamino)methyl]phenol structure
4202-67-9 structure
Product Name:2-[(2-hydroxyethylamino)methyl]phenol
CAS No:4202-67-9
MF:C9H13NO2
MW:167.205022573471
CID:1512987
PubChem ID:96180
Update Time:2025-04-21

2-[(2-hydroxyethylamino)methyl]phenol Chemical and Physical Properties

Names and Identifiers

    • 2-[(2-hydroxyethylamino)methyl]phenol
    • BRN 2718821
    • NSC58168
    • 2-Salicylamino-aethanol
    • Phenol, o-(N-(2-hydroxyethyl)aminomethyl)-
    • 2-(2-Hydroxy-benzylamino)-aethanol
    • o-(N-(2-Hydroxyethyl)aminomethyl)phenol
    • o-[N-(2-Hydroxyethyl)aminomethyl]phenol
    • Ethanol, 2-(o-hydroxybenzylamino)-
    • N-(2-hydroxybenzyl)ethanolamine
    • Ethanol, 2-(salicylamino)-
    • 2-salicylamino-ethanol
    • Phenol, o-[N-(2-hydroxyethyl)aminomethyl]-
    • 2-{[(2-hydroxyethyl)amino]methyl}phenol
    • SCHEMBL1436928
    • NSC 58168
    • UNII-L1JH4AA73K
    • 2-((2-HYDROXYETHYLAMINO)METHYL)PHENOL
    • 4-13-00-01680 (Beilstein Handbook Reference)
    • 4202-67-9
    • (2-hydroxybenzyl)(2-hydroxyethyl)amine
    • 2-(((2-hydroxyethyl)amino)methyl)phenol
    • DS-002510
    • NSC-58168
    • DTXSID50194847
    • N-(2-hydroxy-benzyl)ethanolamine
    • L1JH4AA73K
    • Inchi: 1S/C9H13NO2/c11-6-5-10-7-8-3-1-2-4-9(8)12/h1-4,10-12H,5-7H2
    • InChI Key: DDNZKESRAINYTI-UHFFFAOYSA-N
    • SMILES: OC1C=CC=CC=1CNCCO

Computed Properties

  • Exact Mass: 167.09469
  • Monoisotopic Mass: 167.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 52.5Ų

Experimental Properties

  • PSA: 52.49
  • LogP: 0.86500
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